molecular formula C21H18N6O B12748179 2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 192189-30-3

2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12748179
CAS No.: 192189-30-3
M. Wt: 370.4 g/mol
InChI Key: LUYCFGBPBPYQHG-UHFFFAOYSA-N
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Description

2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves several steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create acylethynylpyrroles, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of solid alumina, room temperature reactions, and specific catalysts such as Cs2CO3 in DMSO .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[940

Properties

CAS No.

192189-30-3

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C21H18N6O/c1-3-27-19-14(5-4-9-23-19)21(28)26(2)18-7-6-16(25-20(18)27)15-11-24-17-12-22-10-8-13(15)17/h4-12,24H,3H2,1-2H3

InChI Key

LUYCFGBPBPYQHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNC5=C4C=CN=C5)C

Origin of Product

United States

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